[Cyclopropyl(phenyl)methyl](methyl)amine
Description
Significance of the Cyclopropylmethylamine Moiety in Advanced Chemical Synthesis
The cyclopropylmethylamine moiety is a recognized "privileged scaffold" in medicinal chemistry. semanticscholar.org The incorporation of a cyclopropane (B1198618) ring into a molecule can confer several advantageous properties. The three-membered ring is highly strained, which imparts unique electronic properties and conformational rigidity. hyphadiscovery.com This rigidity can be beneficial in drug design by locking the molecule into a specific conformation that enhances binding to a biological target.
Furthermore, the cyclopropyl (B3062369) group is often introduced to improve a drug candidate's metabolic stability. The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic profile of a drug. The cyclopropylmethylamine scaffold is found in a number of FDA-approved drugs and is a common feature in molecules targeting the central nervous system (CNS). semanticscholar.orglongdom.org
Scope and Relevance of Research on the Chemical Compound
Direct and extensive research on Cyclopropyl(phenyl)methylamine itself is limited in published literature. However, significant research has been conducted on closely related structures, particularly within the class of 2-phenylcyclopropylamines (PCPMAs). This research highlights the potential therapeutic applications of this structural class.
For instance, derivatives of 2-phenylcyclopropylmethylamine have been extensively investigated as agonists for serotonin (B10506) receptors, which are important targets for the treatment of obesity and various CNS disorders like schizophrenia. nih.govnih.gov Studies on fluorinated derivatives of 2-phenylcyclopropylmethylamine have demonstrated that modifications to the phenyl ring and the cyclopropane moiety can lead to potent and selective ligands for the 5-HT₂C receptor. nih.govnih.gov
While a specific synthesis for Cyclopropyl(phenyl)methylamine is not detailed in readily available literature, general methods for the synthesis of cyclopropylamines are well-established. A common and versatile method is reductive amination. This would likely involve the reaction of cyclopropyl phenyl ketone with methylamine (B109427) in the presence of a reducing agent. A patent for a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines describes a process involving the condensation of a cyclopropyl methyl ketone with an amine, followed by reduction. google.com Another approach could involve the N-methylation of the primary amine, (cyclopropyl)(phenyl)methanamine. The synthesis of the closely related (S)-[Cyclopropyl(phenyl)methyl]amine has been described, involving the reduction of an oxime precursor. chemicalbook.com
Given the established importance of the cyclopropylmethylamine scaffold in medicinal chemistry, it is plausible that Cyclopropyl(phenyl)methylamine could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity. Further research would be necessary to fully elucidate its chemical reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBUKLTCBRTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178177-09-8 | |
| Record name | [cyclopropyl(phenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopropyl Phenyl Methylamine and Its Analogs
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount in producing enantiomerically pure cyclopropyl(phenyl)methylamine derivatives. Key strategies include enzymatic reductions, catalyzed cyclopropanation, and kinetic resolution.
Enzymatic Enantioselective Reduction Strategies
Biocatalysis, particularly using imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines due to its high selectivity and environmentally benign nature. nih.gov
The enzymatic reduction of sterically hindered imines, such as N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, presents a significant challenge. nih.govacs.org However, research has demonstrated that imine reductases (IREDs) can effectively catalyze this transformation. Specifically, an IRED originating from Nocardia cyriacigeorgica has been successfully employed for the asymmetric reduction of a series of these bulky imine substrates. nih.govresearchgate.net This biocatalytic approach provides a direct and efficient method for producing the corresponding bulky chiral amines, which are valuable pharmaceutical intermediates. nih.gov
The enzymatic process involves the NADPH-dependent reduction of the C=N double bond of the imine. nih.gov The reaction is highly enantioselective, yielding amine products with excellent purity. nih.govresearchgate.net
To overcome the challenges posed by sterically demanding substrates and to enhance selectivity, protein engineering has been instrumental. nih.gov A strategy known as focused rational iterative site-specific mutagenesis (FRISM) has been applied to engineer the IRED from Nocardia cyriacigeorgica. nih.govresearchgate.net This process involves creating successive generations of enzyme variants with targeted mutations in the active site.
Through this engineering, two highly effective IRED variants were identified that demonstrated high enantioselectivity in the reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines. nih.govresearchgate.net These engineered biocatalysts provided various bulky amine products in moderate to high yields and with exceptional enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net
Computational design and an understanding of the stereocontrol mechanism are crucial for this process. rsc.org The orientation of the substrate within the enzyme's active site, often influenced by electrostatic interactions and the steric bulk of active site residues, dictates the stereochemical outcome of the reduction. rsc.orgacs.org By modifying key amino acid residues, it is possible to invert or enhance the stereoselectivity of the enzyme. rsc.org
Table 1: Performance of Engineered IRED Variants in the Asymmetric Reduction of N-Cyclopropylmethyl-1-aryl-1-phenylmethylimines
| Substrate (Aryl Group) | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Phenyl | N-Cyclopropylmethyl-1-phenyl-1-phenylmethylamine | Moderate to High | >99% | nih.gov, researchgate.net |
| Substituted Aryl | Various N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines | Moderate to High | up to >99% | nih.gov, researchgate.net |
This table is interactive and represents findings from the cited research.
Beyond the reduction of preformed imines, IREDs and other enzymes like amine dehydrogenases (AmDHs) can be used in reductive amination reactions. acs.orgfrontiersin.org This one-pot process combines a ketone or aldehyde with an amine donor and a reducing cofactor (typically NADH or NADPH) to directly produce a chiral amine. whiterose.ac.uk
This strategy is highly atom-economical and can utilize simple amine donors like ammonia (B1221849) or primary amines such as methylamine (B109427). frontiersin.orgresearchgate.net A subset of IREDs, known as reductive aminases (RedAms), are particularly adept at this transformation as they can catalyze both the initial imine formation from the ketone and amine, as well as the subsequent stereoselective reduction. acs.orgdoi.org
For the synthesis of analogs, a biocatalytic cascade combining ene-reductases (EReds) and IREDs can convert α,β-unsaturated ketones into chiral amines with two stereocenters using alkyl-ammonium formate (B1220265) as the amine source. researchgate.net While direct reductive amination of cyclopropyl (B3062369) phenyl ketone with ammonia has been explored, challenges remain, particularly with very short-chain amines where achieving high enantiomeric excess can be difficult. frontiersin.orgnih.gov
Rhodium-Catalyzed Asymmetric Cyclopropanation for Cyclopropylmethanamines
An alternative approach to constructing the cyclopropylmethanamine scaffold involves the rhodium(II)-catalyzed asymmetric cyclopropanation of alkenes. oup.comresearchgate.net This method builds the chiral cyclopropane (B1198618) ring and installs the aminomethyl group simultaneously and stereoselectively.
In one reported methodology, pinacol (B44631) allylboronate reacts with N-sulfonyl-1,2,3-triazoles in the presence of a chiral rhodium(II) catalyst. oup.comoup.comresearchmap.jp The N-sulfonyl-1,2,3-triazole serves as a precursor to an α-imino metal carbene, which then undergoes cyclopropanation with the allylboronate. oup.com This reaction produces boryl-substituted cyclopropylmethanamines with high diastereoselectivity (>95:5) and excellent enantioselectivity (up to 99% ee). oup.com
The resulting boryl-substituted products are versatile synthetic intermediates. oup.com They can be further transformed through reactions like Suzuki-Miyaura cross-coupling or oxidation to access a wide variety of substituted cyclopropylmethanamines containing a quaternary stereocenter. oup.com The stereochemistry of the reaction is controlled by the chiral ligands on the rhodium catalyst, with adamantylglycine-derived catalysts showing high efficacy. nih.gov
Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation Example
| Reactant 1 | Reactant 2 | Catalyst | Yield | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Pinacol allylboronate | N-Tosyl-1,2,3-triazole derivative | Chiral Rhodium(II) complex | 91% (NMR) | >95:5 | 99% | oup.com |
This table is interactive and represents findings from the cited research.
Kinetic Resolution of Chiral Amines
Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a new product, leaving the unreacted, slower-reacting enantiomer in an enantioenriched state. wikipedia.org
For chiral amines, enzymatic kinetic resolution is a common and effective strategy. Lipases, such as Lipase B from Candida antarctica (CaLB), are frequently used to catalyze the acylation of a racemic amine. researchgate.net One enantiomer is acylated more rapidly than the other, allowing for the separation of the resulting amide from the unreacted amine. The choice of the acylating agent is crucial for achieving high selectivity. researchgate.netrsc.org
Another approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. IREDs have been used in DKR processes for the synthesis of β-branched chiral amines. nih.gov While no specific kinetic resolution of Cyclopropyl(phenyl)methylamine is detailed in the provided sources, these established principles could be readily applied to resolve a racemic mixture of this amine or its precursors. wikipedia.org
Classical and Reductive Amination Routes
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. wikipedia.org This method transforms a carbonyl group into an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com It is a versatile approach for creating new carbon-nitrogen bonds under relatively mild conditions. masterorganicchemistry.com
A primary route to Cyclopropyl(phenyl)methylamine involves the reductive amination of cyclopropanecarboxaldehyde (B31225) with N-methylaniline or, more commonly, the reaction between cyclopropyl phenyl ketone and methylamine. In this latter, more direct pathway, the ketone first reacts with methylamine under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine intermediate. wikipedia.org This imine is not typically isolated but is reduced in situ to the final secondary amine product. masterorganicchemistry.com
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion without significantly affecting the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their mild nature and selectivity for protonated imines over carbonyls. masterorganicchemistry.com The reaction is often performed as a one-pot synthesis, which enhances its efficiency. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts also serves as an effective reduction method. wikipedia.org An interesting catalytic dichotomy has been observed where a rhodium catalyst yields the expected reductive amination product from cyclopropyl ketones, while a ruthenium catalyst can lead to pyrrolidine (B122466) synthesis via ring expansion. nih.gov
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |
Grignard reagents provide a powerful tool for carbon-carbon bond formation. researchgate.netd-nb.info A plausible synthetic route utilizing this chemistry involves the addition of a cyclopropylmagnesium halide (e.g., cyclopropylmagnesium bromide) to an N-methylbenzaldimine (an imine formed from benzaldehyde (B42025) and methylamine). The nucleophilic cyclopropyl group attacks the electrophilic carbon of the imine C=N bond. The resulting magnesium salt is then hydrolyzed during aqueous workup to yield the target amine, Cyclopropyl(phenyl)methylamine.
Alternatively, a Grignard reagent can be used to synthesize a ketone precursor. For instance, cyclopropyl phenyl ketone can be prepared via the reaction of cyclopropylmagnesium bromide with benzonitrile (B105546) or benzaldehyde, followed by oxidation. ontosight.ai This ketone can then be converted to the target amine via other methods, such as reductive amination. The choice of solvent is important, with ethers like THF or the more environmentally friendly cyclopentyl methyl ether (CPME) being commonly used. d-nb.inforesearchgate.net
Multi-step syntheses starting from readily available ketones offer another versatile pathway. Cyclopropyl phenyl ketone serves as a common starting point for these sequences. ontosight.ai One established method is the conversion of the ketone to an oxime, followed by reduction.
The synthesis begins with the reaction of cyclopropyl phenyl ketone with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a mild base, to form the corresponding ketoxime. nih.govarpgweb.com Oximes are stable intermediates that can be isolated and purified. The crucial final step is the reduction of the oxime to the primary amine, N-(cyclopropyl(phenyl)methyl)amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting primary amine can then be selectively methylated, for example, through Eschweiler-Clarke reaction using formic acid and formaldehyde, to yield the final N-methylated product.
Table 2: Example of a Multi-step Synthesis from a Ketone
| Step | Reactants | Product |
|---|---|---|
| 1 | Cyclopropyl phenyl ketone, Hydroxylamine | Cyclopropyl phenyl ketoxime |
| 2 | Cyclopropyl phenyl ketoxime, Reducing Agent (e.g., LiAlH₄) | N-(cyclopropyl(phenyl)methyl)amine |
Stereochemical Control and Diastereoselectivity in Synthesis
For many applications, controlling the three-dimensional structure of the molecule is paramount. This involves managing the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters.
In substituted cyclopropane rings, such as 2-phenylcyclopropylamine derivatives, the substituents can be arranged in a cis or trans relationship. The synthesis of these isomers often relies on controlling the reaction pathway. The formation of one isomer over the other can be governed by either kinetic or thermodynamic control. rsc.org For instance, in cyclopropanation reactions, the choice of catalyst and reaction conditions can dictate the diastereomeric ratio of the products. nih.gov Mechanistic studies have shown that it is possible to selectively isomerize cis-diols to trans-diols by switching from a kinetically controlled, irreversible process to a thermodynamically controlled, reversible one through the choice of a specific thiol cocatalyst. nih.gov While this example involves diols, the underlying principle of shifting between kinetic and thermodynamic control is broadly applicable in stereoselective synthesis.
Achieving high enantiomeric excess (ee) is a key goal in the synthesis of chiral molecules. This is often accomplished through asymmetric synthesis, which employs chiral catalysts, reagents, or auxiliaries.
For analogs of Cyclopropyl(phenyl)methylamine, enantioselective methods have been successfully developed. For example, the asymmetric cyclopropanation of α-fluorostyrene using a chiral bis(oxazoline) ligand in complex with copper(I) triflate has been used to synthesize key chiral cyclopropane intermediates. nih.gov This method allows for the establishment of the absolute stereochemistry early in the synthetic sequence. nih.gov Similarly, enantioselective photocatalytic [3+2] cycloadditions have been used to produce chiral aryl cyclopropyl ketones, which are precursors to the target amines, with high enantiomeric excess (e.g., 93% ee). nih.gov These methods demonstrate that by selecting the appropriate chiral catalyst system, it is possible to produce one enantiomer of a chiral cyclopropane derivative in significant excess over the other. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Cyclopropyl(phenyl)methylamine |
| Cyclopropanecarboxaldehyde |
| N-methylaniline |
| Cyclopropyl phenyl ketone |
| Methylamine |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Cyclopropylmagnesium bromide |
| Benzonitrile |
| Benzaldehyde |
| Tetrahydrofuran (THF) |
| Cyclopentyl methyl ether (CPME) |
| Hydroxylamine |
| Lithium aluminum hydride |
| Formic acid |
| Formaldehyde |
| 2-phenylcyclopropylamine |
| α-fluorostyrene |
Chemical Reactivity and Mechanistic Investigations of Cyclopropyl Phenyl Methylamine Derivatives
Cyclopropane (B1198618) Ring-Opening Reactions
The relief of ring strain, approximately 28 kcal/mol, provides a significant thermodynamic driving force for the opening of the cyclopropane ring in derivatives of Cyclopropyl(phenyl)methylamine. acs.org This process can be triggered by various chemical and biological stimuli, leading to the formation of stable, linear products.
Radical Ring Opening Mechanisms
Radical-mediated ring-opening is a prominent reaction pathway for cyclopropylamine (B47189) derivatives. These reactions often proceed through the formation of a cyclopropylmethyl radical, a species that readily undergoes rearrangement.
Under aerobic conditions, certain cyclopropylamine derivatives can undergo autocatalytic oxidation. This process is often initiated by an initial single-electron transfer (SET) from the amine to molecular oxygen, which is followed by the irreversible opening of the cyclopropane ring. acs.org The resulting distonic radical cation can then participate in a series of downstream reactions. acs.org For instance, the oxidation of N-cyclopropylanilines can lead to the formation of an endoperoxide intermediate, which subsequently fragments into various products. acs.org
Single-electron transfer (SET) is a key step in initiating the ring-opening of many cyclopropylamine derivatives. sci-hub.se Upon SET, a radical cation is formed, which significantly weakens the cyclopropane ring bonds and facilitates cleavage. researchgate.net The rate of this ring-opening is crucial and must be competitive with other processes, such as radical cation deprotonation, for the reaction to proceed efficiently. sci-hub.se The utility of N-cyclopropylanilines as SET probes stems from this irreversible ring-opening upon oxidation to their nitrogen radical cations. acs.org The formation of a more stable radical can accelerate the ring-opening process. For example, the radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes ring opening with a rate constant of 1.7 × 10⁸ s⁻¹, a significant increase attributed to the stabilizing effect of the phenyl substituent on the resulting radical. nih.gov
The rapid and irreversible ring-opening of the cyclopropylmethyl radical makes it a valuable mechanistic probe for detecting radical intermediates in both chemical and enzymatic reactions. rsc.org The presence of cyclopropane ring-opened products provides strong evidence for the involvement of a radical cation intermediate, consistent with an electron transfer mechanism. sci-hub.se The rate of ring opening is a critical factor; for the probe to be effective, this rearrangement must be faster than any competing reactions. rsc.org The parent cyclopropylmethyl radical's ring-opening is highly exothermic due to the release of approximately 115 kJ mol⁻¹ of strain energy. rsc.org The rate of this process can be influenced by substituents on the cyclopropane ring or at the radical center, allowing for the design of "hypersensitive" radical probes that ring-open even more rapidly. rsc.org
Ring Cleavage in Nitrosation Reactions of N-Cyclopropylanilines
The reaction of N-cyclopropylanilines with nitrous acid provides a clear example of ring cleavage initiated by the formation of an amine radical cation. nih.gov In these reactions, the cyclopropyl (B3062369) group is specifically cleaved from the nitrogen atom, leading to the formation of an N-alkyl-N-nitrosoaniline and products derived from the opened cyclopropane ring. nih.govresearchgate.net For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yields 4-chloro-N-methyl-N-nitrosoaniline, cinnamaldehyde, and other ring-opened products. nih.gov This selective cleavage supports a mechanism involving the initial formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening to generate an iminium ion with a carbon-centered radical. nih.gov
Enzymatic Biotransformations Involving Cyclopropyl Ring Opening
In biological systems, enzymes can catalyze the ring-opening of cyclopropylamine derivatives. These biotransformations are often initiated by enzymatic oxidation, leading to the formation of reactive intermediates that can then undergo ring cleavage. For example, cytochrome P450 enzymes can be inactivated by certain cyclopropylamines through a suicide inhibition mechanism that involves ring-opening. researchgate.net Theoretical studies suggest that a proton-coupled electron transfer (PCET) mechanism is involved in the inactivation pathway. researchgate.net The enzymatic environment plays a crucial role in facilitating these transformations, which are of significant interest in drug design and understanding metabolic pathways. researchgate.net The inherent ring strain of the cyclopropane moiety is often responsible for the biological activities of these compounds, many of which act as potent alkylating agents upon ring-opening. nih.gov
| Compound Name | Structure | Role in Reaction |
| Cyclopropyl(phenyl)methylamine | C₁₁H₁₅N | Parent compound of interest |
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | C₁₆H₁₆ClN | Substrate in nitrosation reaction leading to ring cleavage. nih.gov |
| 4-chloro-N-methyl-N-nitrosoaniline | C₇H₇ClN₂O | Product of nitrosation reaction after cleavage of the cyclopropyl group. nih.gov |
| Cinnamaldehyde | C₉H₈O | Ring-opened product from the nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline. nih.gov |
| N-Cyclopropyl-N-methylaniline | C₁₀H₁₃N | A probe for single electron transfer (SET) reactions. nih.gov |
| 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | C₁₂H₁₅N | A constrained N-cyclopropylaniline derivative used to study stereoelectronic effects on ring-opening rates. nih.gov |
| 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | C₁₂H₁₄ClN | A chloro-substituted derivative used for studying the kinetics of radical cation ring-opening. nih.gov |
| 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | C₁₆H₁₆ClN | A derivative that demonstrates accelerated ring-opening due to phenyl substitution on the cyclopropyl ring. nih.gov |
| N-benzyl-N-cyclopropylamine (BCA) | C₁₀H₁₃N | A compound known to cause suicide inactivation of cytochrome P450 enzymes via a ring-opening mechanism. researchgate.net |
Reactions of the Amine Functionality
The amine functionality in cyclopropyl(phenyl)methylamine derivatives is a key site for chemical reactivity, enabling a variety of transformations including derivatization through N-alkylation and participation in reactions involving iminium ion intermediates.
N-Alkylation and Derivatization Reactions
The secondary amine in structures related to cyclopropyl(phenyl)methylamine can undergo N-alkylation to form tertiary amines. The synthesis of a series of N-cyclopropyl-N-alkylanilines, for instance, demonstrates the feasibility of introducing various alkyl groups (such as methyl, ethyl, isopropyl, and benzyl) onto the nitrogen atom. nih.gov These derivatization reactions are crucial for creating a library of related compounds for mechanistic studies. nih.gov
One approach to N-alkylation involves the use of cyclopropylcarbinols with aromatic amines, catalyzed by an acid. researchgate.net This reaction can proceed through different pathways depending on the temperature, yielding either N-alkylated cyclopropyl derivatives or homoallyl amines resulting from ring-opening of the cyclopropyl group. researchgate.net The selective cleavage of the cyclopropyl group under certain conditions, such as during nitrosation, highlights a competing reaction pathway where the cyclopropyl moiety is removed in favor of an N-nitroso derivative. nih.gov This specific cleavage suggests a mechanism initiated by the formation of an amine radical cation. nih.gov
These derivatization reactions are essential for probing the electronic and steric effects on the reactivity of the cyclopropylamine system.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Arylamine | Cyclopropylcarbinol | Brookhart's Acid | N-alkylated cyclopropyl derivative or Homoallylic amine | researchgate.net |
| N-cyclopropyl-N-alkylaniline | Nitrous Acid | Aqueous Acetic Acid, 0°C | N-alkyl-N-nitrosoaniline | nih.gov |
Iminium Ion Formation and Reactivity
Iminium ions are cationic species that serve as highly reactive electrophilic intermediates in various organic reactions. nih.gov They are typically formed by the protonation of an imine or through the oxidation of tertiary amines. nih.govmasterorganicchemistry.com In the context of cyclopropylamine derivatives, iminium ions can be generated following the ring-opening of the cyclopropyl group.
Mechanistic studies on the nitrosation of N-alkyl-N-cyclopropylanilines propose a pathway that involves the initial formation of an amine radical cation. nih.gov This intermediate undergoes rapid opening of the cyclopropyl ring to generate an iminium ion that also contains a carbon-centered radical. nih.gov This reactive intermediate can then be trapped by species like nitric oxide (NO) or be further oxidized to yield final products. nih.gov
The reactivity of iminium ions is greater than that of the corresponding neutral imines or carbonyl compounds. masterorganicchemistry.com This enhanced electrophilicity allows them to react smoothly with a wide range of nucleophiles. For example, the reduction of an iminium ion with a hydride source like sodium cyanoborohydride is a key step in reductive amination protocols. masterorganicchemistry.com The formation of an iminium intermediate from a cyclopropylamine derivative therefore opens a pathway to diverse products, contingent on the subsequent reactions of this electrophilic species.
Rearrangement Pathways
Cyclopropyl(phenyl)methylamine derivatives can undergo complex rearrangements, often initiated by the formation of reactive intermediates on the nitrogen atom, such as nitrenium ions, or through intramolecular cyclization events. The strained cyclopropyl ring plays a crucial role in directing these transformation pathways.
Cyclopropyl-Substituted Nitrenium Ion Rearrangements
Nitrenium ions are highly reactive intermediates characterized by a dicoordinate nitrogen atom with a formal positive charge. chemrxiv.org When a cyclopropyl group is attached to this electron-deficient nitrogen, it can donate electron density, leading to unique rearrangement pathways that deviate from typical alkylnitrenium ion behavior. chemrxiv.org
Studies involving the generation of N-benzyl-N-cyclopropyl nitrenium and N-(4-biphenylyl)-N-cyclopropyl nitrenium ions through photolysis have elucidated their primary decay routes. nih.gov These cyclopropyl-substituted nitrenium ions undergo a combination of two main rearrangement processes:
Cyclopropyl Ring Expansion : This involves a 1,2-shift of a cyclopropyl methylene (B1212753) (CH₂) group to the nitrenium center, resulting in the formation of a four-membered azetium ion. chemrxiv.org This azetium ion can then be trapped by nucleophiles like water or methanol. chemrxiv.org
Ethylene (B1197577) Elimination : This pathway leads to the formation of an isonitrile (e.g., benzylisonitrile) through the fragmentation of the cyclopropyl ring. nih.govchemrxiv.org
The balance between these two pathways is influenced by the stability of the nitrenium ion. The more stable N-(4-biphenylyl)-N-cyclopropyl nitrenium ion yields a mixture of products from both ring expansion and ethylene elimination. nih.gov In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion predominantly undergoes ethylene elimination to form benzylisonitrile as the only detectable product. nih.govchemrxiv.org
| Nitrenium Ion Precursor | Major Rearrangement Pathway(s) | Resulting Product(s) | Ref |
|---|---|---|---|
| N-(4-Biphenylyl)-N-cyclopropyl Nitrenium Ion | Ring Expansion & Ethylene Elimination | N-Biphenylazetium ion & Biphenylisonitrilium ion | chemrxiv.org, nih.gov |
| N-Benzyl-N-cyclopropyl Nitrenium Ion | Ethylene Elimination | Benzylisonitrile | nih.gov, chemrxiv.org |
Intramolecular Cyclizations and Skeletal Rearrangements
The unique structural arrangement of cyclopropyl(phenyl)methylamine derivatives facilitates intramolecular reactions, leading to significant skeletal rearrangements. Oxidation of N-cyclopropyl-N-methylaniline by a single electron transfer (SET) enzyme, such as horseradish peroxidase, provides a clear example of such a process. nih.gov The initial oxidation forms an aminium cation radical, which triggers the fragmentation of the cyclopropyl ring. nih.gov This fragmentation does not produce species like acrolein or cyclopropanone (B1606653) but instead generates a distonic cation radical. nih.gov
This key intermediate then partitions between two distinct pathways depending on the reaction conditions:
Unimolecular Cyclization : The intermediate can cyclize intramolecularly, and after further oxidation, it forms an N-methylquinolinium ion. Under anaerobic conditions, this becomes the quantitative product. nih.gov
Bimolecular Reaction with Oxygen : In the presence of oxygen, the intermediate reacts to produce N-methylaniline and β-hydroxypropionic acid. nih.gov
Similarly, N-cyclopropyl-amides can undergo ring-opening rearrangements in the presence of a Lewis acid like AlCl₃. The proposed mechanism involves the formation of an aziridine (B145994) intermediate, which can then lead to cyclized products such as 2-oxazolines. researchgate.net These examples demonstrate that the cyclopropyl group is not merely a spectator but an active participant that can initiate complex and synthetically useful skeletal rearrangements and intramolecular cyclizations. nih.govresearchgate.net
Advanced Derivatization and Functionalization Strategies
Expansion of the Core Cyclopropyl(phenyl)methylamine Scaffold
Expanding the core scaffold of Cyclopropyl(phenyl)methylamine involves synthetically modifying its three primary components: the phenyl ring, the cyclopropyl (B3062369) group, and the N-methyl group. These expansions are crucial for fine-tuning the molecule's steric and electronic characteristics.
Phenyl Ring Modification: The aromatic phenyl ring is a common target for derivatization. Standard electrophilic aromatic substitution reactions can introduce a wide range of substituents (e.g., halogens, nitro groups, alkyl chains) at the ortho, meta, and para positions. libretexts.org The nature of these substituents influences properties such as lipophilicity and reactivity. For more significant structural changes, the phenyl ring can be used as a foundation to build larger polycyclic aromatic systems, like naphthyl groups, through annulation reactions.
Cyclopropyl Group Alteration: The cyclopropyl ring is a versatile component that can be modified to introduce conformational constraints or to serve as a reactive handle. iris-biotech.denih.govpsu.edu While it is often incorporated to enhance metabolic stability, it can also undergo ring-opening reactions under certain conditions to yield acyclic derivatives. hyphadiscovery.comku.eduresearchgate.net Furthermore, substitution on the cyclopropyl ring itself can introduce new stereocenters and alter the molecule's three-dimensional shape. nih.gov
N-Methyl Group Functionalization: The amine's N-methyl group can be removed and replaced with more complex substituents. This process, known as N-dealkylation followed by N-alkylation, allows for the introduction of a wide variety of alkyl or aryl groups. dntb.gov.uaresearchgate.net These modifications can significantly impact the basicity of the nitrogen atom and its ability to engage in intermolecular interactions.
Functional Group Interconversions and Modifications
Functional group interconversion (FGI) is a fundamental strategy for derivatization, allowing for the transformation of one functional group into another to access a wider range of chemical properties and reactivity. ub.edu
The secondary amine of the core structure is a prime location for such modifications. It can be readily acylated to form amides or treated with sulfonyl chlorides to produce sulfonamides. These transformations alter the nitrogen's basicity and introduce new handles for further chemical elaboration.
Substituents on the phenyl ring are also amenable to a variety of interconversions. For example, a nitro group, introduced via nitration, can be reduced to a primary amine. This newly formed amine can then undergo a plethora of reactions, such as diazotization followed by Sandmeyer reactions, to introduce functionalities like halogens, cyano groups, or hydroxyl groups. Similarly, an ether linkage, such as a methoxy (B1213986) group, can be cleaved to reveal a phenol, which provides a new site for O-alkylation or acylation.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Secondary Amine (-NHMe) | Acyl chloride, base | Amide (-N(CO)RMe) |
| Secondary Amine (-NHMe) | Sulfonyl chloride, base | Sulfonamide (-N(SO2)RMe) |
| Phenyl Nitro (-NO2) | H2, Pd/C or SnCl2, HCl | Phenyl Amine (-NH2) |
| Phenyl Methoxy (-OMe) | BBr3 or HBr | Phenol (-OH) |
Regioselective and Chemoselective Derivatization
Achieving regioselectivity and chemoselectivity is paramount for the controlled synthesis of specific derivatives of the Cyclopropyl(phenyl)methylamine scaffold.
Regioselectivity primarily concerns directing reactions to a specific position, most commonly on the phenyl ring. The outcome of electrophilic aromatic substitution is governed by the electronic properties of any pre-existing substituents. msu.edu Activating groups (e.g., -OH, -OMe) direct incoming electrophiles to the ortho and para positions, while deactivating groups (e.g., -NO2) direct them to the meta position. mdpi.comnih.gov This control allows for the precise placement of new functional groups.
Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For instance, in a derivative containing both a secondary amine and a less nucleophilic group like a phenol, the amine can often be selectively acylated or alkylated by careful choice of reagents and reaction conditions that favor reaction at the more nucleophilic nitrogen center. researchgate.net
Formation of Complex Polycyclic Systems
The Cyclopropyl(phenyl)methylamine framework can serve as a foundational building block for the synthesis of more complex and rigid polycyclic structures. nih.govnih.gov This is typically achieved through intramolecular cyclization reactions, where existing functional groups on the scaffold are induced to react with another part of the molecule to form new rings. researchgate.netencyclopedia.pubmdpi.com
A classic example is the Pictet-Spengler reaction . wikipedia.orgresearchgate.net If a derivative of the scaffold is prepared to have a β-arylethylamine structure (for example, by modifying a substituent on the phenyl ring), it can undergo an acid-catalyzed condensation with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. nih.govnih.gov This reaction is a powerful method for creating complex heterocyclic architectures.
Another strategy involves cycloaddition reactions . If a diene or dienophile moiety is incorporated into the scaffold, it can participate in reactions like the Diels-Alder cycloaddition to construct six-membered rings. wikipedia.orgkhanacademy.org This approach is highly efficient for increasing molecular complexity and offers excellent control over the stereochemistry of the newly formed polycyclic system. nih.gov
| Cyclization Strategy | Key Reactants/Conditions | Resulting Polycyclic System |
|---|---|---|
| Pictet-Spengler Reaction | β-arylethylamine derivative, aldehyde/ketone, acid | Tetrahydroisoquinoline |
| Intramolecular Friedel-Crafts Alkylation | Pendant alkyl halide, Lewis acid | Fused carbocyclic ring |
| Diels-Alder Reaction | Incorporated diene and dienophile moieties | Fused cyclohexene (B86901) derivative |
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for correlating the physicochemical properties of a series of compounds with their biological activities. For analogs of Cyclopropyl(phenyl)methylamine, particularly 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR methods have been successfully employed to understand their binding affinity for targets like the dopamine (B1211576) D3 receptor (D3R). mdpi.comnih.gov
Three-dimensional QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on a series of 50 PCPMA derivatives to model their binding to the D3R. mdpi.comnih.gov These models analyze the steric, electrostatic, and hydrophobic fields of the molecules to determine which properties are crucial for biological activity. mdpi.com
The CoMFA model proved to be statistically robust and reliable for predicting the binding affinity of these ligands. mdpi.com The analysis revealed that both steric and electrostatic fields play significant roles, with the electrostatic field having a particularly important effect on the binding affinity of PCPMA ligands with the D3R. mdpi.com Specifically, the electrostatic field contributed 60.7% to the model, while the steric field contributed 39.3%. mdpi.com The CoMSIA model further highlighted the importance of hydrophobic interactions in the binding process. nih.gov These findings indicate that modifications affecting the electronic distribution and bulk of the molecule are key to modulating its receptor affinity. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.607 | Indicates good predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.981 | Shows a high correlation between predicted and actual activity. |
| SEE (Standard Error of Estimate) | 0.094 | A smaller value indicates a better fit of the model. |
| F-value | 149.222 | Indicates the statistical significance of the model. |
| Steric Field Contribution | 39.3% | Contribution of molecular shape and size to binding affinity. |
| Electrostatic Field Contribution | 60.7% | Contribution of charge distribution to binding affinity. |
To visualize and understand the binding modes predicted by QSAR models, molecular docking and molecular dynamics (MD) simulations are employed. For PCPMA derivatives, molecular docking was performed using software such as Schrodinger to place the ligands into the crystal structure of the D3R (PDB ID: 3PBL). mdpi.com Following docking, MD simulations were conducted for extended periods (e.g., 300 ns) using packages like Gromacs to evaluate the stability of the ligand-receptor complexes. mdpi.comnih.gov
The stability of these complexes was assessed by analyzing metrics such as the root mean square deviation (RMSD). mdpi.com These simulations showed that the designed compounds reached a stable binding state with the protein, confirming the viability of the interactions. mdpi.com Such studies are crucial for revealing the specific mode of interaction between the ligand and the receptor, providing a dynamic picture that complements the static view from docking. nih.gov
To further quantify the binding affinity and validate the docking results, free energy calculations and interaction decomposition analyses were performed. nih.gov These methods provide a more rigorous estimation of the binding free energy between the ligand and the protein. nih.govnih.gov The results of these calculations for PCPMA derivatives indicated a strong interaction between the ligands and the amino acid residues within the binding pocket of the D3 receptor. mdpi.comnih.gov By decomposing the total energy, researchers can pinpoint which specific residues contribute most significantly to the binding, offering a detailed roadmap for future ligand design and optimization. mdpi.com
Electronic Structure and Reactivity Predictions
Theoretical studies on the electronic structure of a molecule can predict its reactivity and stability under various conditions, such as the formation of radical ions or anions.
Computational studies have investigated Jahn-Teller type distortions in the radical cations of methyl-substituted cyclopropanes. acs.org Given that the Cyclopropyl(phenyl)methylamine structure contains both cyclopropyl (B3062369) and methyl groups, its radical cation would be susceptible to such effects. The removal of an electron from a high-lying orbital could result in a degenerate state, prompting a distortion of the cyclopropane (B1198618) ring or a reorientation of the methyl and phenyl groups to achieve a more stable, lower-energy configuration. This distortion is a key factor in the reactivity and subsequent chemical pathways of the radical cation. ethz.ch
The nitrogen atom in an amine typically has a lone pair of electrons and a pyramidal geometry. This geometry allows the amine to undergo a process called nitrogen inversion, where it passes through a planar transition state to an inverted pyramidal structure. The energy required for this process is known as the inversion barrier. scielo.brresearchgate.net
Theoretical studies on methyl-substituted amines, such as methylamine (B109427) and dimethylamine, have calculated these inversion barriers using high-level quantum chemical methodologies. scielo.br The ground state equilibrium geometry is pyramidal, while the transition state for the inversion is planar. scielo.brresearchgate.net The height of the energy barrier is a measure of the stability of the pyramidal structure; a higher barrier indicates a more stable, less easily inverted anion. For dimethylamine, the calculated inversion barrier is approximately 5-6 kcal/mol. scielo.br These theoretical values are in excellent agreement with experimental data and show that stereoelectronic effects are the major forces affecting structural stability. scielo.br For Cyclopropyl(phenyl)methylamine, the principles derived from studies on simpler methyl-substituted amines would apply, governing the stability and stereochemical properties of its anionic form or its behavior as a Lewis base. scielo.brinnovareacademics.in
Applications of Cyclopropyl Phenyl Methylamine in Synthetic Organic Chemistry
Role as Chiral Building Blocks and Intermediates
Chiral amines containing a cyclopropyl (B3062369) moiety are recognized as important building blocks in medicinal chemistry and organic synthesis. ambeed.combldpharm.com The compound Cyclopropyl(phenyl)methylamine and its analogs serve as versatile small molecule scaffolds. biosynth.com The presence of a stereogenic center benzylic to both the phenyl and cyclopropyl groups allows for the transfer of chirality into more complex target molecules.
The synthesis of non-racemic 1-cyclopropyl alkyl-1-amines has been a focus of research due to their role as key intermediates in the preparation of substituted pyrazinones, which in turn are used to prepare pharmaceutically active compounds. google.com Methodologies have been developed for the scalable synthesis of these chiral amines, underscoring their importance as industrial building blocks. google.com The general strategy often involves the condensation of a ketone with a chiral amine, followed by reduction and subsequent chemical modifications to yield the desired chiral cyclopropylamine (B47189) derivative. google.com This highlights the role of such compounds as foundational elements for constructing molecules with specific stereochemistry, which is crucial for biological activity.
Precursors for Enantioenriched Cyclopropane (B1198618) Derivatives
Enantiomerically pure cyclopropane derivatives are ubiquitous and valuable building blocks in organic synthesis and medicinal chemistry. nih.gov Chiral cyclopropylamines and related structures are instrumental as precursors for accessing more complex, enantioenriched cyclopropane systems. A key strategy involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov
In this process, a base-assisted dehydrohalogenation of a bromocyclopropane (B120050) generates a highly reactive cyclopropene (B1174273) intermediate. nih.gov The subsequent nucleophilic addition of an amine across the double bond of this intermediate is a critical step. The methodology leverages the existing chiral center of the cyclopropene to control the configuration of two newly formed adjacent stereocenters, leading to the formation of densely substituted, enantiomerically enriched cyclopropyl amines. nih.gov This approach demonstrates how a pre-existing chiral cyclopropane framework can be elaborated upon to install additional stereocenters with high diastereoselectivity, yielding advanced synthons for further synthetic applications. nih.gov
Utility in the Synthesis of N-Substituted Systems
The amine functionality of Cyclopropyl(phenyl)methylamine and its analogs provides a reactive handle for the synthesis of a wide array of N-substituted systems. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, participating in various chemical transformations to form new carbon-nitrogen bonds. longdom.orgmasterorganicchemistry.com
Research has shown that anilines, such as N-methylaniline, can be used as nucleophiles in reactions with cyclopropene intermediates to yield tetrasubstituted cyclopropyl amines. nih.gov This demonstrates a direct method for incorporating the cyclopropyl(phenyl)methyl moiety into more complex N-aryl systems. The steric and electronic properties of the amine substituent can significantly influence the efficacy and diastereoselectivity of such reactions. nih.gov
Furthermore, the general reactivity of amines allows for their use in alkylation reactions to introduce various substituents onto the nitrogen atom. ontosight.ai For instance, N-methylation of a primary cyclopropylamine can be achieved using reagents like sodium hydride and iodomethane. nih.gov Donor-acceptor cyclopropanes can also react with primary amines, such as anilines and benzylamines, in a process that involves the opening of the cyclopropane ring followed by in-situ lactamization to produce pharmacologically relevant 1,5-substituted pyrrolidin-2-ones. mdpi.com This transformation showcases the utility of cyclopropane derivatives as synthons for constructing nitrogen-containing heterocyclic systems. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enantioselective Synthesis
The creation of single-enantiomer cyclopropylamines is crucial for their application in pharmaceuticals and materials science. Research is intensely focused on developing new catalytic systems that can produce these chiral molecules with high efficiency and stereocontrol.
One of the most promising frontiers is biocatalysis. Scientists have successfully engineered imine reductases (IREDs) for the highly enantioselective reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines. nih.gov Through rational iterative site-specific mutagenesis, IRED variants have been developed that produce bulky amine products with excellent enantiomeric excess (up to >99% ee). nih.gov This enzymatic approach offers a green and highly selective method for synthesizing specific stereoisomers. nih.gov
Transition metal catalysis continues to evolve, offering a broad toolkit for asymmetric synthesis. acs.org
Palladium Catalysis : A novel palladium-catalyzed protocol enables the highly enantioselective arylation of cyclopropyl (B3062369) C-H bonds using mono-N-protected amino acid (MPAA) ligands. nih.gov This method can generate two chiral centers in a single step with excellent enantioselectivity (up to 99.5% ee) and can even override the innate diastereoselectivity of already chiral substrates. nih.govnih.gov
Rhodium Catalysis : Chiral rhodium complexes have proven effective in the asymmetric synthesis of cyclopropyl α-amino carboxylates, achieving high yields and excellent enantiomeric ratios (up to 99.5:0.5 er). rsc.org
Copper Catalysis : Enantiopure copper catalytic systems, often employing chiral bis(oxazoline) ligands, are used for the asymmetric cyclopropanation of olefins, establishing the key cyclopropane (B1198618) ring with controlled stereochemistry. nih.gov A copper-catalyzed three-component reaction has also been developed to assemble polysubstituted chiral cyclopropylamines with exceptionally high enantioselectivity. researchgate.net
Organocatalysis represents another key area of development. Chiral hydrogen-bonding catalysts, for example, have been utilized in asymmetric [3+2] photocycloadditions involving cyclopropylamines, affording products in high yields (up to 97%) and enantioselectivities (up to 97% ee). rsc.org
| Catalytic System | Reaction Type | Catalyst/Ligand Example | Reported Efficiency (ee) |
| Biocatalysis | Asymmetric Imine Reduction | Engineered Imine Reductase (IRED) | Up to >99% nih.gov |
| Transition Metal | Enantioselective C-H Arylation | Palladium(II) / MPAA Ligand | Up to 99.5% nih.gov |
| Transition Metal | Asymmetric Cyclopropanation | Rhodium(II) / Chiral Carboxylate | Up to 99% rsc.org |
| Transition Metal | Asymmetric Cyclopropanation | Copper(I) / Chiral Bis(oxazoline) | Not specified nih.gov |
| Organocatalysis | Asymmetric [3+2] Photocycloaddition | Chiral H-Bonding Catalyst | Up to 97% rsc.org |
Exploration of New Reactivity Modes for Cyclopropyl Amines
Beyond their synthesis, significant research is directed at uncovering novel ways to use the inherent reactivity of cyclopropylamines. The ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be harnessed to construct more complex molecular architectures. acs.org
A major emerging area is the use of visible-light photoredox catalysis to unlock new reactivity modes. nih.gov Under these conditions, cyclopropylamines can undergo a single electron transfer (SET) to form a nitrogen radical cation. nih.govnih.gov This highly reactive intermediate triggers the rapid and irreversible cleavage of the strained cyclopropane ring, generating a distonic 1,3-radical cation. nih.govnih.gov This intermediate is a versatile synthon for various transformations.
One of the most powerful applications of this principle is in formal [3+2] cycloadditions with olefins or α,β-unsaturated carbonyl systems. nih.govchemrxiv.orgchemrxiv.org This reaction allows for the construction of densely substituted cyclopentane (B165970) rings, which are common motifs in bioactive molecules. nih.govnih.gov This photoredox-catalyzed ring-opening cycloaddition tolerates a wide variety of functional groups and proceeds under mild conditions, making it a highly attractive synthetic strategy. nih.govchemrxiv.org The reaction's mechanism has been shown to proceed through a stepwise SET pathway, as evidenced by the loss of olefin geometry in the final product. chemrxiv.org
This reactivity paradigm shifts the view of cyclopropylamines from simple saturated amines to functional equivalents of 1,3-dipoles, opening avenues for their use in constructing five-membered rings. nih.govnih.gov Future work will likely expand the scope of this reactivity to include different types of radical acceptors and explore intramolecular versions for the rapid assembly of complex polycyclic systems.
| Reaction Type | Activation Method | Key Intermediate | Product |
| Formal [3+2] Cycloaddition | Visible-Light Photoredox Catalysis | Distonic 1,3-Radical Cation | Substituted Cyclopentane nih.govchemrxiv.org |
| Ring Opening | Single Electron Transfer (SET) | Aminium Radical Cation | Ring-Opened Adducts nih.govhyphadiscovery.com |
| Rearrangement | Lewis Acid Catalysis (on N-amides) | Aziridine (B145994) Intermediate | N-(2-chloropropyl)amides researchgate.net |
Advanced Computational Tools for Mechanistic Elucidation and Design
The complexity of catalytic cycles and reaction pathways involving cyclopropylamines necessitates the use of advanced computational tools for a deeper understanding. Density Functional Theory (DFT) has become an indispensable method for studying these systems. nih.govrsc.org
Computational chemistry is used to:
Elucidate Reaction Mechanisms : DFT calculations can map out the potential energy surfaces of a reaction, identifying the most plausible pathways. nih.govrsc.org This includes locating transition states, calculating activation energy barriers, and clarifying the role of the catalyst and ligands. nih.govresearchgate.net For instance, DFT has been used to probe the competition between different reaction pathways in the cyclopropanation of styrene (B11656) and to understand the origin of diastereoselectivity by analyzing steric hindrance in transition state models. nih.gov
Explain Stereoselectivity : By modeling the transition states leading to different stereoisomers, researchers can predict and explain the enantioselectivity observed in asymmetric reactions. nih.gov This insight is critical for refining existing catalysts and designing new ones.
Rational Catalyst Design : The ultimate goal is the de novo design of catalysts with tailored properties. ethz.ch A groundbreaking example is the use of mechanism-based, multi-state computational workflows to design and engineer biocatalysts. chemrxiv.orgresearchgate.net This approach has been used to create novel "cyclopropanases" from hemoprotein scaffolds with high and predictable stereoselectivity (up to 99% de and 99% ee) for a broad range of substrates. chemrxiv.orgresearchgate.net Crystal structures of the designed enzymes show excellent agreement with the computational models, validating the power of this predictive approach. chemrxiv.org
The synergy between computational modeling and experimental work is accelerating the discovery of new catalysts and reactions. As computational power and theoretical models improve, the rational, in-silico design of catalytic systems for the synthesis and functionalization of specific molecules like Cyclopropyl(phenyl)methylamine will become increasingly central to chemical research.
Q & A
Q. What are the established synthetic routes for Cyclopropyl(phenyl)methylamine, and what reaction conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting a benzyl chloride derivative (e.g., 2-chloro-4-fluorobenzyl chloride) with cyclopropylmethylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Steric hindrance from substituents (e.g., ortho-methyl groups) can reduce yields, necessitating temperature optimization (50–80°C) and controlled stoichiometry .
Q. How is Cyclopropyl(phenyl)methylamine characterized structurally, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclopropyl and aromatic substituents. For instance, cyclopropyl groups exhibit distinct deshielding effects (~20 ppm) in carbenium ion centers, while substituents like fluorine and chlorine influence chemical shifts in aromatic regions . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight (e.g., ~173.62 g/mol) and purity (>95%) .
Q. What safety protocols are recommended for handling Cyclopropyl(phenyl)methylamine in laboratory settings?
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of personal protective equipment (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation.
- Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., fluorine, methyl) impact the reactivity and synthetic yield of this amine?
Electron-withdrawing groups (e.g., fluorine) enhance electrophilic reactivity but may reduce yields due to steric hindrance. For example, trifluorotoluene derivatives yield 42% compared to 77% for ortho-methyl-substituted analogs. Cyclopropyl groups introduce steric bulk, lowering yields further (e.g., 31% for disubstituted analogs) . Optimizing solvent polarity (e.g., acetonitrile vs. toluene) and reaction time can mitigate these effects .
Q. What contradictions exist in interpreting spectroscopic data for structurally similar amines, and how can they be resolved?
NMR data for carbenium ions show conflicting deshielding effects: cyclopropyl substituents cause ~30 ppm deshielding in diphenylcarbenium ions, while phenyl groups cause ~12 ppm. These discrepancies arise from resonance shielding vs. inductive effects. Computational modeling (e.g., DFT) and isotopic labeling can clarify substituent contributions .
Q. What strategies are effective in modifying Cyclopropyl(phenyl)methylamine for enhanced biological activity?
Fluorine substitution improves binding affinity to targets like GPCRs and monoamine transporters by increasing electronegativity and reducing metabolic degradation. For example, cyclopropyl(4-fluorophenyl)methanamine hydrochloride shows potential in modulating serotonin pathways . Rational design using molecular docking and Structure-Activity Relationship (SAR) studies can guide further modifications .
Q. How can researchers address discrepancies in reported biological activities of structurally analogous compounds?
Variations in assay conditions (e.g., cell lines, concentration ranges) and purity levels (e.g., 95% vs. 99%) often explain conflicting results. Standardizing protocols (e.g., IC₅₀ measurements) and validating compound identity via X-ray crystallography or 2D-NMR are critical .
Methodological Considerations
Q. What experimental design principles apply to optimizing one-step synthesis of this amine?
AI-powered retrosynthesis tools (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys and Pistachio. Key parameters include precursor plausibility (>0.01) and top-N reaction pathways. For example, prioritizing SN2 mechanisms over Friedel-Crafts alkylation minimizes byproducts .
Q. How can researchers validate the stability of Cyclopropyl(phenyl)methylamine under varying storage conditions?
Stability studies under accelerated conditions (e.g., 40°C/75% RH) using HPLC-MS monitor degradation products. Incompatibility with strong acids/bases necessitates storage in inert atmospheres (argon) at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
